2-(Trifluoromethoxy)thiophenol
Overview
Description
“2-(Trifluoromethoxy)thiophenol” is a chemical compound with the molecular formula C7H5F3OS . It has a molecular weight of 194.18 g/mol . The IUPAC name for this compound is 2-(trifluoromethoxy)benzenethiol .
Synthesis Analysis
The electrochemical trifluoromethylation of thiophenols has been developed without the use of metal catalysts and oxidants . This reaction features mild reaction conditions, readily available substrate, as well as moderate to good yields . In addition, this protocol can be easily scaled up with moderate efficiency .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)thiophenol” can be represented by the SMILES string FC(F)(F)Oc1ccccc1S
. The InChI code for this compound is 1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H
.
Chemical Reactions Analysis
The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals . The most atom economical C-H trifluoromethoxylation of arenes and heteroarenes remains a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethoxy)thiophenol” include a molecular weight of 194.18 g/mol . The compound has a computed XLogP3-AA value of 3.3 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass of the compound is 194.00132044 g/mol . The topological polar surface area of the compound is 10.2 Ų .
Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . 2-(Trifluoromethoxy)thiophenol can be used as a reagent in trifluoromethoxylation reactions . This process has been facilitated by several innovative reagents, making CF3O-containing compounds more accessible .
Pharmaceutical Intermediate
2-(Trifluoromethoxy)thiophenol is used as an intermediate in pharmaceutical manufacturing . The unique properties of this compound can contribute to the development of new drugs .
Material Science
The unique properties of 2-(Trifluoromethoxy)thiophenol can be leveraged in material science . The compound’s stability and reactivity can be beneficial in the synthesis of new materials .
Chemical Synthesis
In the field of chemical synthesis, 2-(Trifluoromethoxy)thiophenol can be used as a building block for synthesizing more complex molecules . Its unique chemical structure can facilitate the formation of bonds with other molecules .
Chemical Absorbent
In case of small spills, 2-(Trifluoromethoxy)thiophenol can be used as a dry chemical absorbent . This property can be useful in maintaining safety in chemical laboratories .
Storage and Handling
2-(Trifluoromethoxy)thiophenol is air sensitive and should be stored at 2-8°C . This information is crucial for its safe storage and handling in research laboratories .
Safety and Hazards
Future Directions
The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .
properties
IUPAC Name |
2-(trifluoromethoxy)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSPLZNQRPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375328 | |
Record name | 2-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)thiophenol | |
CAS RN |
175278-01-0 | |
Record name | 2-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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